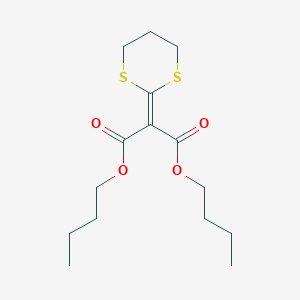
1-Isocyanato-2-(trichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a trichloromethyl group (-CCl3). This compound is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Preparation Methods
1-Isocyanato-2-(trichloromethyl)benzene can be synthesized through several methods:
Phosgenation of Amines: This method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate.
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to form an isocyanate and nitrogen gas.
Lossen Rearrangement: This method converts a hydroxamic acid to an isocyanate via the formation of an O-acyl intermediate.
Chemical Reactions Analysis
1-Isocyanato-2-(trichloromethyl)benzene undergoes various chemical reactions:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form an amine and carbon dioxide.
Polymerization: Can react with diols to form polyurethanes, which are widely used in the production of foams and elastomers.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Scientific Research Applications
1-Isocyanato-2-(trichloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-(trichloromethyl)benzene involves its reactivity as an electrophile. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets include hydroxyl and amino groups, which react to form urethanes and ureas, respectively .
Comparison with Similar Compounds
1-Isocyanato-2-(trichloromethyl)benzene can be compared with other isocyanates:
Phenyl Isocyanate: Similar in structure but lacks the trichloromethyl group, making it less reactive in certain conditions.
Methyl Isocyanate: More volatile and toxic, used in the production of pesticides.
Toluene Diisocyanate: Used extensively in the production of polyurethanes, but differs in having two isocyanate groups.
The uniqueness of this compound lies in its specific reactivity due to the presence of the trichloromethyl group, which influences its chemical behavior and applications .
Properties
IUPAC Name |
1-isocyanato-2-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRHEJOLWOBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497165 |
Source


|
| Record name | 1-Isocyanato-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42354-19-8 |
Source


|
| Record name | 1-Isocyanato-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)

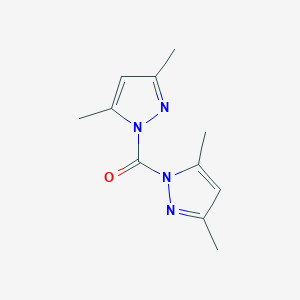
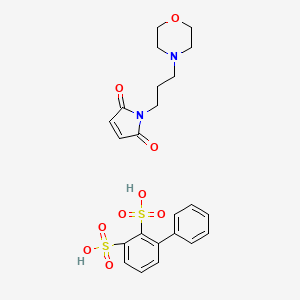
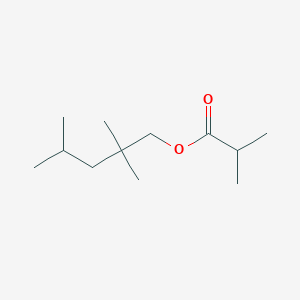
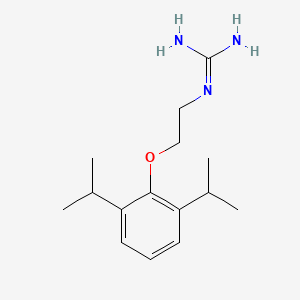
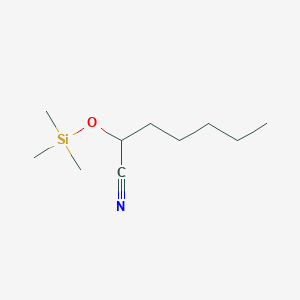
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
